molecular formula C10H13NOS B7475156 N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide

N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide

Cat. No. B7475156
M. Wt: 195.28 g/mol
InChI Key: KRLDTOOWYCQPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "CP 47,497" and is known for its ability to interact with the endocannabinoid system.

Mechanism of Action

N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide interacts with the endocannabinoid system by binding to the CB1 receptor. This receptor is found primarily in the brain and is responsible for the psychoactive effects of cannabis. CP 47,497 has been shown to have a higher affinity for the CB1 receptor than THC, the primary psychoactive component of cannabis.
Biochemical and Physiological Effects:
N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, decrease seizure activity, and improve cognitive function. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide in lab experiments is its high affinity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system. However, one limitation is its potential for psychoactive effects. Researchers must take precautions to ensure that the compound does not cause unwanted effects in animal models.

Future Directions

There are a number of future directions for research on N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, researchers are interested in studying its potential as an analgesic and anti-inflammatory agent. Finally, there is interest in developing new compounds based on the structure of CP 47,497 that may have improved therapeutic properties.

Synthesis Methods

N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide is synthesized through a multistep process. The first step involves the reaction of 3-thienylmethanol with methyl chloroformate to form 3-(chloromethyl)thiophene. The second step involves the reaction of the chloromethyl derivative with cyclopropanecarboxylic acid to form N-(thiophen-3-ylmethyl)cyclopropanecarboxamide. The final step involves the reaction of the N-(thiophen-3-ylmethyl)cyclopropanecarboxamide with methyl iodide to form N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide.

Scientific Research Applications

N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been studied for its potential in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease.

properties

IUPAC Name

N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-11(10(12)9-2-3-9)6-8-4-5-13-7-8/h4-5,7,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLDTOOWYCQPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(thiophen-3-ylmethyl)cyclopropanecarboxamide

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